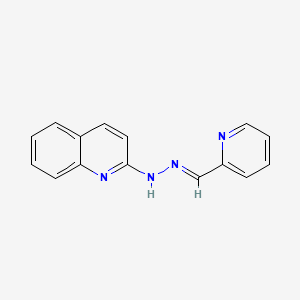

2-Pyridinecarboxaldehyde, 2-quinolinylhydrazone

Description

Historical Context and Discovery

The development of pyridine-2-carboxaldehyde 2-quinolylhydrazone emerged from the broader historical context of hydrazone chemistry research in analytical applications. Hydrazones have been recognized as important analytical reagents for metal ion determination since the mid-20th century, with various analytical techniques being developed to exploit their chelating properties. The synthesis of pyridine-2-carboxaldehyde 2-quinolylhydrazone specifically builds upon the fundamental chemistry of 2-pyridinecarboxaldehyde, which serves as the aldehyde component in the condensation reaction with 2-quinolylhydrazine.

The compound was first catalogued in chemical databases in 2006, as evidenced by its PubChem creation date of April 28, 2006. The systematic investigation of this particular hydrazone derivative gained momentum as researchers recognized its exceptional analytical properties, particularly its high sensitivity for metal ion detection. Early research focused on exploiting the compound's ability to form stable complexes with transition metals, leading to its application in spectrophotometric analysis methods.

The historical development of this compound is intrinsically linked to advances in coordination chemistry and the growing need for highly sensitive analytical reagents. The quinoline and pyridine moieties present in the molecule provide multiple coordination sites, making it an attractive candidate for chelation chemistry applications. Research teams across various institutions began investigating its potential applications in analytical chemistry, particularly for trace metal analysis in environmental and synthetic samples.

Significance in Chemical Research

Pyridine-2-carboxaldehyde 2-quinolylhydrazone holds substantial significance in chemical research due to its unique structural features and exceptional analytical properties. The compound's molecular structure incorporates both pyridine and quinoline heterocyclic systems connected through a hydrazone linkage, creating a conjugated system with remarkable electronic properties. This structural arrangement enables the molecule to function as a highly effective chelating ligand, capable of forming stable coordination complexes with various metal ions.

The compound's significance extends beyond simple metal chelation to encompass advanced coordination chemistry applications. Research has demonstrated its ability to form coordination complexes with diverse metal centers including zinc, cadmium, barium, nickel, and copper. The crystallographic studies reveal that these complexes often exhibit distorted octahedral or tetrahedral geometries, with the hydrazone ligand acting as a bidentate or tridentate chelating agent depending on the specific coordination environment.

In analytical chemistry, the compound represents a paradigm of high-sensitivity detection reagents. Its molar absorptivity values significantly exceed those of many conventional analytical reagents, making it particularly valuable for trace analysis applications. The compound's selectivity for specific metal ions, combined with its high extinction coefficients, has established it as a reference standard for developing new analytical methodologies.

Furthermore, recent research has expanded the compound's significance into emerging fields such as photoswitching chemistry. Studies have shown that pyridine and quinoline hydrazones can function as photoswitches with thermal stability exceeding 200 years, opening new avenues for applications in photonics and photopharmacology. This discovery has broadened the compound's relevance beyond traditional analytical chemistry into advanced materials science.

Overview of Current Research Applications

Current research applications of pyridine-2-carboxaldehyde 2-quinolylhydrazone span multiple disciplines within chemistry, demonstrating its versatility as both an analytical reagent and a building block for advanced materials. The primary research focus continues to center on analytical chemistry applications, where the compound serves as a highly sensitive spectrophotometric reagent for metal ion determination.

Table 1: Current Analytical Applications of Pyridine-2-carboxaldehyde 2-quinolylhydrazone

In coordination chemistry research, the compound has been extensively studied for its ability to form stable metal complexes with diverse geometric arrangements. Researchers have synthesized and characterized numerous coordination compounds where pyridine-2-carboxaldehyde 2-quinolylhydrazone acts as a chelating ligand. These studies have revealed that the compound can adapt its coordination mode depending on the metal center and reaction conditions, sometimes functioning as a bidentate ligand through the pyridine nitrogen and hydrazone nitrogen atoms, and in other cases acting as a tridentate bridge in polynuclear complexes.

Current research in separation science has focused on developing high-performance liquid chromatography methods for the compound's analysis and purification. Advanced separation techniques using reverse-phase columns have been developed, enabling efficient isolation and purification of the compound from synthetic mixtures. These methodologies are particularly important for preparative-scale synthesis and quality control applications.

Table 2: Physical and Chemical Properties of Pyridine-2-carboxaldehyde 2-quinolylhydrazone

Emerging research applications include the compound's investigation as a component in photoswitchable materials. Recent studies have demonstrated that hydrazone derivatives, including pyridine-2-carboxaldehyde 2-quinolylhydrazone analogs, can function as efficient photoswitches with exceptional thermal stability. This research direction has opened new possibilities for applications in molecular electronics, data storage systems, and smart materials.

The compound's role in catalytic applications represents another growing research area. Studies have shown that metal complexes of pyridine-2-carboxaldehyde 2-quinolylhydrazone can exhibit catalytic activity in organic transformations, particularly in oxidation reactions. This catalytic potential has sparked interest in developing new homogeneous catalysts based on this ligand framework.

Properties

IUPAC Name |

N-(pyridin-2-ylmethylideneamino)quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKUHYQNHJJIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-99-1 | |

| Record name | 2-Pyridinecarboxaldehyde 2-(2-quinolinyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7385-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 2-(2-quinolinyl)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine-2-carbaldehyde 2-quinolylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Chloromethylation of 2-Picoline

- Reactants: 2-picoline, trichloroisocyanuric acid (chlorinating agent), benzamide (catalyst), and a halohydrocarbon solvent (e.g., methylene dichloride, chloroform, or 1,2-ethylene dichloride).

- Conditions: The reaction mixture is refluxed with gradual addition of trichloroisocyanuric acid over 1 hour, followed by continued reflux at 40–90 °C for 2–3 hours.

- Outcome: Formation of 2-chloromethylpyridine with high conversion (90–95% yield).

- Work-up: Cooling, filtration, washing with chloroform and saturated sodium carbonate solution, and solvent removal under reduced pressure to isolate 2-chloromethylpyridine.

Step 2: Hydrolysis to 2-Picolinol

- Reactants: 2-chloromethylpyridine and alkaline solution (e.g., sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium carbonate, or potassium oxalate).

- Conditions: Reflux for 5–7 hours to convert 2-chloromethylpyridine into 2-picolinol.

- Work-up: Extraction with dichloromethane, washing with saturated brine, and drying over anhydrous sodium sulfate.

Step 3: Oxidation to 2-Pyridinecarboxaldehyde

- Reactants: 2-picolinol, halohydrocarbon solvent, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalyst, potassium bromide, and sodium hypochlorite (chlorine bleach) as oxidant.

- Conditions: The reaction is carried out at low temperature (-10 to 0 °C) with slow addition of 10 wt.% sodium hypochlorite, followed by incubation at 10–25 °C for 30–60 minutes.

- Outcome: Selective oxidation of 2-picolinol to 2-pyridinecarboxaldehyde with minimal by-products.

- Work-up: Dichloromethane extraction, washing with sulfothiorine (sulfur-containing reagent), saturated brine, drying, and collection by vacuum distillation.

Condensation to Form Pyridine-2-carboxaldehyde 2-quinolylhydrazone

Once 2-pyridinecarboxaldehyde is obtained, it is condensed with 2-quinolylhydrazine to form Pyridine-2-carboxaldehyde 2-quinolylhydrazone:

- Reactants: 2-pyridinecarboxaldehyde and 2-quinolylhydrazine.

- Conditions: Typically carried out in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile) under reflux or room temperature conditions.

- Reaction: The aldehyde group of 2-pyridinecarboxaldehyde reacts with the hydrazine moiety of 2-quinolylhydrazine to form the hydrazone linkage.

- Purification: The product is isolated by filtration or crystallization, followed by washing and drying.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Materials | Conditions | Catalysts/Agents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-picoline, trichloroisocyanuric acid, benzamide, halohydrocarbon | Reflux 40–90 °C, 2–3 h, slow addition of chlorinating agent | Benzamide (catalyst), trichloroisocyanuric acid (chlorinating agent) | 90–95 | High selectivity for 2-chloromethylpyridine |

| 2 | 2-chloromethylpyridine, alkaline solution (Na2CO3, NaHCO3, NaOH, K2CO3, or K2C2O4) | Reflux 5–7 h | Alkaline medium | High | Hydrolysis to 2-picolinol |

| 3 | 2-picolinol, TEMPO, KBr, NaOCl, halohydrocarbon | 0 to -10 °C addition of oxidant, then 10–25 °C incubation 30–60 min | TEMPO (0.5–1.5 mol%), KBr, NaOCl (oxidant) | High | Mild oxidation to 2-pyridinecarboxaldehyde |

| 4 | 2-pyridinecarboxaldehyde, 2-quinolylhydrazine | Reflux or room temp in solvent | None (condensation reaction) | Moderate to high | Formation of hydrazone linkage |

Research Findings and Analysis

- The described three-step process for synthesizing 2-pyridinecarboxaldehyde is notable for its high yield, mild reaction conditions, and suitability for industrial scale production due to the use of inexpensive and readily available starting materials like 2-picoline and trichloroisocyanuric acid.

- The use of TEMPO as a catalyst in the oxidation step ensures selectivity and minimal waste , which is advantageous for environmentally conscious synthesis.

- The condensation reaction to form Pyridine-2-carboxaldehyde 2-quinolylhydrazone is a straightforward hydrazone formation, well-documented in literature, providing a reliable route to the target compound.

- The entire synthetic sequence avoids harsh reagents and conditions, minimizing side reactions and facilitating purification.

- The process benefits from high total recovery and low production costs , making it industrially viable.

Additional Notes

- The halohydrocarbon solvents used (methylene dichloride, chloroform, 1,2-ethylene dichloride) are chosen for their inertness and ability to dissolve organic intermediates efficiently.

- The molar ratio of 2-picoline to trichloroisocyanuric acid is critical (approximately 1:1.08) to control chlorination at the desired stage and avoid over-chlorination.

- The oxidation step temperature control (-10 to 25 °C) is essential to prevent over-oxidation and degradation of the aldehyde product.

- Analytical methods such as thin-layer chromatography (TLC) and ^1H NMR are used to monitor reaction progress and confirm product structures.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboxaldehyde 2-quinolylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Pyridine-2-carboxaldehyde 2-quinolylhydrazone has been investigated for its potential therapeutic properties, particularly as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that PQH derivatives exhibit potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies have shown that modifications in the quinoline ring can enhance this activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

PQH and its derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that specific metal complexes of PQH showed significant cytotoxic effects against cancer cell lines, suggesting that the compound may interfere with critical cellular processes such as ribonucleotide reductase activity .

Analytical Chemistry Applications

Pyridine-2-carboxaldehyde 2-quinolylhydrazone serves as an effective reagent in analytical chemistry, particularly for the detection and quantification of metal ions.

Metal Ion Detection

Hydrazone derivatives are widely used as chelating agents in spectrophotometric methods for detecting metal ions in various samples. PQH forms stable complexes with metal ions, allowing for sensitive detection methods applicable in environmental monitoring and food safety .

Spectroscopic Applications

The compound has been utilized in UV-Vis spectrophotometry to identify and quantify organic compounds, including glucose and other carbonyl-containing substances in biological fluids. Its ability to form colored complexes enhances its utility in analytical applications .

Material Science Applications

In material science, PQH derivatives have shown promise as components in the development of advanced materials.

Polymer Chemistry

PQH can act as a polymer initiator or crosslinking agent, contributing to the synthesis of novel polymeric materials with tailored properties. This application is particularly relevant in creating materials with specific mechanical or thermal characteristics .

Light Emitting Diodes (LEDs)

Recent studies have explored the use of PQH derivatives in the fabrication of organic light-emitting diodes (OLEDs). The photophysical properties of these compounds make them suitable candidates for use in optoelectronic devices, potentially leading to more efficient lighting solutions .

Data Tables

Case Study 1: Antibacterial Efficacy

A study conducted on various hydrazone derivatives revealed that modifications to the quinoline moiety significantly enhanced antibacterial efficacy against Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones, indicating that certain substitutions led to a two-fold increase in activity compared to unmodified compounds .

Case Study 2: Metal Ion Detection

In environmental analysis, PQH was employed to detect lead ions in water samples using spectrophotometric techniques. The method demonstrated high sensitivity and selectivity, with detection limits reaching parts per billion (ppb) levels. This application highlights PQH's potential role in environmental monitoring and public health safety .

Mechanism of Action

The mechanism of action of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and disrupt cellular functions, leading to its potential antitumor effects .

Comparison with Similar Compounds

Pyridine-2-carboxaldoxime (CAS: 873-69-8)

- Structure : Features an oxime group (-CH=N-OH) instead of a hydrazone.

- Molecular Formula : C₆H₆N₂O.

- Key Differences: Functional Group: Oximes are known for nucleophilic reactivity (e.g., organophosphate antidotes), whereas hydrazones like PAQU are better suited for metal coordination . Applications: Oximes are used in detoxification, while PAQU’s quinoline moiety enhances π-π stacking in ligand design .

2-Pyridinecarboxaldehyde (CAS: 1121-60-4)

- Structure: The aldehyde precursor to PAQU, lacking the quinoline-hydrazone extension.

- Molecular Formula: C₆H₅NO.

- Key Differences :

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5)

- Structure : A hydrazone with a pyrazole core and cyclohexyl substituent.

- Molecular Formula : C₁₆H₁₈N₄.

- Applications: Likely used in pharmaceutical intermediates, contrasting with PAQU’s coordination chemistry role .

Comparative Data Table

Reactivity and Catalytic Performance

- PAQU vs. Pyridine-2-carboxylic Acid (Catalyst): In , pyridine-2-carboxylic acid catalyzed the synthesis of pyrazolo[3,4-b]quinolinones under optimized conditions (60°C, 10 minutes in water or ethanol) .

Biological Activity

Pyridine-2-carboxaldehyde 2-quinolylhydrazone (PQH) is a compound of interest due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides an overview of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

Pyridine-2-carboxaldehyde 2-quinolylhydrazone is a hydrazone derivative formed from the condensation of pyridine-2-carboxaldehyde and quinoline-2-carbohydrazide. Its molecular formula is with a molecular weight of 252.28 g/mol. The compound exhibits distinct physical properties that contribute to its biological activity, including solubility in organic solvents and stability under various conditions.

Anticancer Activity

Research Findings:

Several studies have demonstrated the anticancer potential of PQH. For instance, a study reported that PQH exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and melanoma (B16F10). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a recent investigation, PQH was tested against T47D cells. The results showed that PQH induced apoptosis with an effective concentration (EC50) of 0.9 µM, indicating its potency in inhibiting cancer cell proliferation .

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| T47D | 0.9 | Apoptosis induction |

| B16F10 | 1.5 | Cell cycle arrest |

Antimicrobial Activity

PQH has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against a range of pathogens.

Research Findings:

A study conducted on various bacterial strains revealed that PQH exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity was observed against Candida albicans with comparable MIC values .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 3.9 |

| Candida albicans | 4.5 |

Antioxidant Activity

The antioxidant capacity of PQH has been assessed using various assays, indicating its potential in scavenging free radicals.

Research Findings:

In vitro studies demonstrated that PQH effectively scavenged DPPH radicals, with an IC50 value of 50 µM. This suggests that PQH can act as a potent antioxidant agent, potentially protecting cells from oxidative stress-related damage .

The biological activities of PQH can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest: Interference with the cell cycle progression in cancer cells.

- Antimicrobial Action: Disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the structural isomerism of Pyridine-2-carboxaldehyde 2-quinolylhydrazone?

- Methodology : Use X-ray crystallography to resolve the spatial arrangement of the hydrazone moiety, as structural analogs (e.g., 2-thiophenecarbaldehyde 2-quinolylhydrazone) predominantly adopt the anti-E isomer due to steric and electronic stabilization . Complement this with NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and IR spectroscopy to validate tautomeric forms (e.g., enol-imine vs. keto-amine) . For dynamic isomerism in solution, employ variable-temperature NMR .

Q. How can researchers optimize the synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone to improve yield and purity?

- Methodology :

Reaction Conditions : Use equimolar ratios of pyridine-2-carboxaldehyde and 2-quinolylhydrazine in ethanol or methanol under reflux (4–6 hours). Monitor completion via TLC or HPLC.

Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials.

Characterization : Validate purity via melting point analysis, elemental analysis, and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing the coordination behavior of Pyridine-2-carboxaldehyde 2-quinolylhydrazone with transition metals?

- Methodology :

- UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands (e.g., λ~400–600 nm for Cu(II) or Co(II) complexes).

- EPR Spectroscopy : Probe electronic environments of paramagnetic metal centers (e.g., Cu(II) in distorted octahedral geometry).

- Magnetic Susceptibility : Confirm spin states (e.g., high-spin vs. low-spin Fe(III)).

- Single-Crystal XRD : Resolve binding modes (e.g., κ²-N,O chelation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for Pyridine-2-carboxaldehyde 2-quinolylhydrazone derivatives across different cell lines?

- Methodology :

Dose-Response Analysis : Perform IC₅₀ determinations in both 2D monolayers and 3D spheroid models to assess penetration efficacy.

Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes in sensitive vs. resistant cell lines.

Redox Profiling : Quantify ROS generation (e.g., via DCFH-DA assay) and glutathione depletion to link activity to ferroptosis or apoptosis pathways .

Q. What computational strategies are effective for predicting the catalytic activity of Pyridine-2-carboxaldehyde 2-quinolylhydrazone in asymmetric synthesis?

- Methodology :

DFT Calculations : Optimize transition-state geometries to evaluate enantioselectivity (e.g., Gibbs free energy barriers for competing pathways).

Molecular Docking : Simulate interactions with chiral substrates (e.g., amino acids) using AutoDock Vina.

Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally .

Q. How can structural contradictions in crystallographic data (e.g., disordered solvent molecules) impact the refinement of Pyridine-2-carboxaldehyde 2-quinolylhydrazone complexes?

- Methodology :

SHELX Refinement : Use SHELXL with restraints for disordered regions (e.g., SQUEEZE for solvent masking).

Validation Tools : Cross-check with PLATON (ADDSYM for missed symmetry) and CIF Check for data integrity.

Complementary Techniques : Pair XRD with PXRD or TEM to confirm bulk crystallinity .

Q. What strategies mitigate synthetic challenges in scaling up Pyridine-2-carboxaldehyde 2-quinolylhydrazone for in vivo studies?

- Methodology :

Flow Chemistry : Optimize continuous synthesis to enhance reproducibility.

Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Methodological Guidance

Designing a Study to Evaluate the Redox Activity of Pyridine-2-carboxaldehyde 2-quinolylhydrazone in Biological Systems

- Steps :

Electrochemical Analysis : Use cyclic voltammetry (CV) to measure reduction potentials.

Cellular Assays : Pair CV with lucigenin-enhanced chemiluminescence to quantify superoxide production.

In Vivo Validation : Administer to model organisms (e.g., zebrafish) and image redox status via genetically encoded biosensors (e.g., roGFP) .

Addressing Reproducibility Issues in Metal-Complex Synthesis

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.